2-{[(E)-azepan-1-ylmethylidene]amino}-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile
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Overview
Description
2-[(1-Azepanylmethylene)amino]-1-(2-furylmethyl)-4,5-diphenyl-1H-pyrrol-3-yl cyanide is a complex organic compound with a molecular formula of C29H28N4O.
Preparation Methods
The synthesis of 2-[(1-Azepanylmethylene)amino]-1-(2-furylmethyl)-4,5-diphenyl-1H-pyrrol-3-yl cyanide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Azepane Moiety Addition: The azepane moiety can be added through a reductive amination reaction involving an aldehyde and an amine.
Final Assembly: The final step involves the coupling of the pyrrole, furan, and azepane moieties under specific reaction conditions to form the desired compound.
Chemical Reactions Analysis
2-[(1-Azepanylmethylene)amino]-1-(2-furylmethyl)-4,5-diphenyl-1H-pyrrol-3-yl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
2-[(1-Azepanylmethylene)amino]-1-(2-furylmethyl)-4,5-diphenyl-1H-pyrrol-3-yl cyanide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action for 2-[(1-Azepanylmethylene)amino]-1-(2-furylmethyl)-4,5-diphenyl-1H-pyrrol-3-yl cyanide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact molecular targets and pathways involved are still under investigation, but its structure suggests potential interactions with proteins involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 2-[(1-Azepanylmethylene)amino]-1-(2-furylmethyl)-4,5-diphenyl-1H-pyrrol-3-yl cyanide include:
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring and exhibit various biological activities, such as antimicrobial and anti-inflammatory effects.
Indole Derivatives: Indole compounds share a similar aromatic structure and are known for their diverse biological activities, including antiviral and anticancer properties.
The uniqueness of 2-[(1-Azepanylmethylene)amino]-1-(2-furylmethyl)-4,5-diphenyl-1H-pyrrol-3-yl cyanide lies in its combination of the pyrrole, furan, and azepane moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C29H28N4O |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
2-[(E)-azepan-1-ylmethylideneamino]-1-(furan-2-ylmethyl)-4,5-diphenylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C29H28N4O/c30-20-26-27(23-12-5-3-6-13-23)28(24-14-7-4-8-15-24)33(21-25-16-11-19-34-25)29(26)31-22-32-17-9-1-2-10-18-32/h3-8,11-16,19,22H,1-2,9-10,17-18,21H2/b31-22+ |
InChI Key |
SQCNKEDYQDNTNZ-DFKUXCBWSA-N |
Isomeric SMILES |
C1CCCN(CC1)/C=N/C2=C(C(=C(N2CC3=CC=CO3)C4=CC=CC=C4)C5=CC=CC=C5)C#N |
Canonical SMILES |
C1CCCN(CC1)C=NC2=C(C(=C(N2CC3=CC=CO3)C4=CC=CC=C4)C5=CC=CC=C5)C#N |
Origin of Product |
United States |
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